molecular formula C16H16F2O9 B12436006 (3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid

(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid

Cat. No.: B12436006
M. Wt: 390.29 g/mol
InChI Key: ULXQXYJPISNRFB-UWFGBKSOSA-N
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Description

(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chroman ring system, multiple hydroxyl groups, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid typically involves multiple steps, including the formation of the chroman ring system, introduction of the difluoro and methyl groups, and the attachment of the tetrahydropyran ring. Key reaction conditions may include:

    Formation of the chroman ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of difluoro and methyl groups: These groups can be introduced using selective fluorination and methylation reactions.

    Attachment of the tetrahydropyran ring: This step may involve glycosylation reactions to form the trihydroxy-tetrahydropyran moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: Signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (3S,5s,6s)-6-(4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid: Lacks the difluoro groups.

    (3S,5s,6s)-6-(6,8-difluoro-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid: Lacks the methyl group.

Uniqueness

The presence of both difluoro and methyl groups in (3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and overall properties.

Properties

Molecular Formula

C16H16F2O9

Molecular Weight

390.29 g/mol

IUPAC Name

(3S,5S,6S)-6-[(6,8-difluoro-4-methyl-2-oxo-3,4-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H16F2O9/c1-4-2-7(19)25-12-5(4)3-6(17)13(8(12)18)26-16-11(22)9(20)10(21)14(27-16)15(23)24/h3-4,9-11,14,16,20-22H,2H2,1H3,(H,23,24)/t4?,9?,10-,11-,14?,16+/m0/s1

InChI Key

ULXQXYJPISNRFB-UWFGBKSOSA-N

Isomeric SMILES

CC1CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O)F

Canonical SMILES

CC1CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)C(=O)O)O)O)O)F

Origin of Product

United States

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